9-(2-methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(2-methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by the presence of a methoxyphenyl group, a thiophene ring, and a purine core structure
Mechanism of Action
Target of Action
The primary targets of 9-(2-methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound These factors could include pH, temperature, and the presence of other molecules
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of a suitable purine derivative with a methoxyphenyl-substituted thiophene carboxylic acid. The reaction conditions often require the use of strong acids or bases, high temperatures, and prolonged reaction times to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and purity. The process may also include purification steps such as recrystallization, chromatography, and distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
9-(2-methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
9-(2-methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 9-(2-methoxyphenyl)-8-oxo-2-(furan-2-yl)-8,9-dihydro-7H-purine-6-carboxamide
- 9-(2-methoxyphenyl)-8-oxo-2-(pyridin-2-yl)-8,9-dihydro-7H-purine-6-carboxamide
- 9-(2-methoxyphenyl)-8-oxo-2-(benzothiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide
Uniqueness
The uniqueness of 9-(2-methoxyphenyl)-8-oxo-2-(thiophen-2-yl)-8,9-dihydro-7H-purine-6-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity profiles, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
9-(2-methoxyphenyl)-8-oxo-2-thiophen-2-yl-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3S/c1-25-10-6-3-2-5-9(10)22-16-13(20-17(22)24)12(14(18)23)19-15(21-16)11-7-4-8-26-11/h2-8H,1H3,(H2,18,23)(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWLIDKZZXQRXRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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